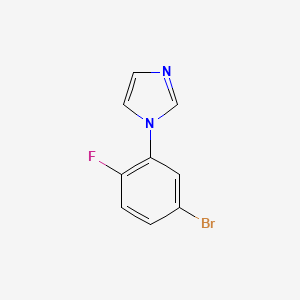

1-(5-Bromo-2-fluorophenyl)-1h-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including those with bromo-fluorophenyl groups, involves various methods and starting materials. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, although this method was not directly applied to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole . Another approach involves the use of 4-bromo-2-fluoroaniline as a starting material, which undergoes a series of reactions including nitration, chlorination, N-alkylation, reduction, and condensation to synthesize related compounds such as 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one . These methods highlight the versatility of synthetic routes for creating imidazole derivatives with specific substituents.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of imidazole derivatives. For example, the structure of a related compound, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was elucidated using this method, and the intercontacts in the crystal were analyzed using Hirshfeld surface analysis . Similarly, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallographic studies, which revealed an intramolecular hydrogen bond . These analyses provide detailed insights into the molecular geometry and intermolecular interactions of imidazole derivatives.

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions. The reaction mechanism for the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was studied, revealing a process involving catalysis, oxidation, and Debus cycloaddition reaction . The reaction conditions were optimized to achieve a high yield of the product. This demonstrates the complexity and specificity of the reactions involved in synthesizing substituted imidazoles.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the positive potential on the nitrogen atoms of the imidazole ring was revealed through molecular electrostatic surface analysis for a compound closely related to 1-(5-Bromo-2-fluorophenyl)-1H-imidazole . Additionally, the molecular docking of a similar compound to the active site of Candida albicans dihydrofolate reductase indicated a tight binding, suggesting potential biological activity . These analyses are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Safety and Hazards

Mécanisme D'action

Target of Action

It is known to be a biochemical reagent used as a biological material or organic compound in life science related research .

Biochemical Pathways

Given its role as a biochemical reagent, it is likely involved in various biochemical reactions and pathways in life science research .

Result of Action

As a biochemical reagent, it is likely to have diverse effects depending on the specific biological context in which it is used .

Propriétés

IUPAC Name |

1-(5-bromo-2-fluorophenyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTAHCQEABZCRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N2C=CN=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromo-2-fluorophenyl)-1h-imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.2]nonan-3-one](/img/structure/B1290067.png)

![(2S,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1290088.png)

![(4-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1290094.png)